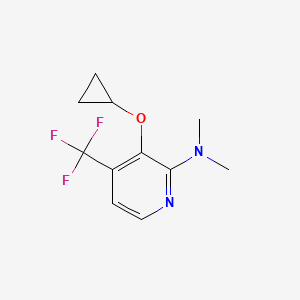
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8IN3O2 and a molecular weight of 293.06 g/mol It is characterized by the presence of an iodo group and a nitro group attached to a pyridine ring, along with an ethanamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Iodo-4-nitropyridin-2-YL)ethanamine typically involves the nitration of a pyridine derivative followed by iodination and subsequent amination. One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The nitro group can then be migrated to the desired position using a [1,5] sigmatropic shift.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely to be employed.
化学反応の分析
Types of Reactions
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(6-Iodo-4-nitropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The nitro and iodo groups can participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding. The ethanamine side chain may also play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake .
類似化合物との比較
Similar Compounds
N-Ethyl-2-(pyridin-4-yl)ethanamine: Similar structure but lacks the iodo and nitro groups.
2-(2-Pyridyl)ethylamine: Similar structure but lacks the iodo and nitro groups.
4-(2-Aminoethyl)pyridine: Similar structure but lacks the iodo and nitro groups.
Uniqueness
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine is unique due to the presence of both iodo and nitro groups on the pyridine ring, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and potential interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C7H8IN3O2 |
|---|---|
分子量 |
293.06 g/mol |
IUPAC名 |
2-(6-iodo-4-nitropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8IN3O2/c8-7-4-6(11(12)13)3-5(10-7)1-2-9/h3-4H,1-2,9H2 |
InChIキー |
HJJRONAJWMSFFJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CCN)I)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


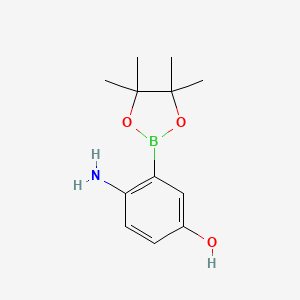

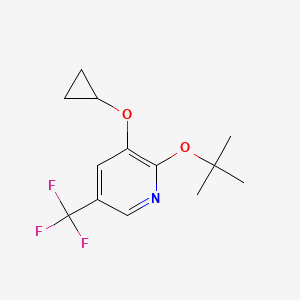
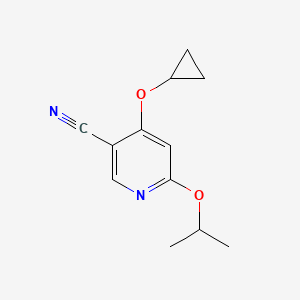
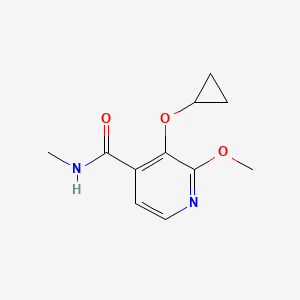
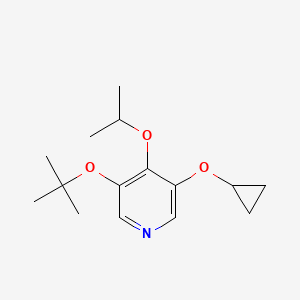
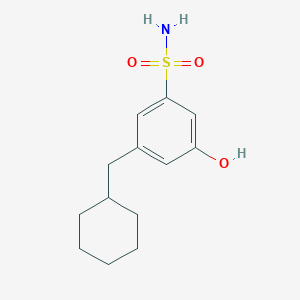

![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)

